molecular formula C32H49BrO4 B8517944 2-Bromo-3',4,4',5-tetrakis(2-methylbutoxy)-1,1'-biphenyl CAS No. 463944-30-1

2-Bromo-3',4,4',5-tetrakis(2-methylbutoxy)-1,1'-biphenyl

Cat. No.: B8517944
CAS No.: 463944-30-1
M. Wt: 577.6 g/mol
InChI Key: FMAVHMDFPODHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3',4,4',5-tetrakis(2-methylbutoxy)-1,1'-biphenyl is a useful research compound. Its molecular formula is C32H49BrO4 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

463944-30-1

Molecular Formula

C32H49BrO4

Molecular Weight

577.6 g/mol

IUPAC Name

1-[3,4-bis(2-methylbutoxy)phenyl]-2-bromo-4,5-bis(2-methylbutoxy)benzene

InChI

InChI=1S/C32H49BrO4/c1-9-22(5)18-34-29-14-13-26(15-30(29)35-19-23(6)10-2)27-16-31(36-20-24(7)11-3)32(17-28(27)33)37-21-25(8)12-4/h13-17,22-25H,9-12,18-21H2,1-8H3

InChI Key

FMAVHMDFPODHTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=C(C=C(C=C1)C2=CC(=C(C=C2Br)OCC(C)CC)OCC(C)CC)OCC(C)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

339 g (679.7) mmol of 3,3′,4,4′-tetra(2-methylbutyloxy)biphenyl were dissolved in 800 ml of ethyl acetate. 120.98 g (679.7 mmol) of N-bromosuccinimide were then added in solid form over a period of 15 minutes under protective gas, in the absence of light and with cooling to 0-5° C. The suspension was slowly warmed to room temperature under a blanket of protective gas and was then stirred vigorously at room temperature for 4 hours. 500 ml of ethyl acetate and 300 ml of water were added, the phases were separated and the aqueous phase was extracted twice with 100 ml each time of ethyl acetate. The combined organic phases were washed twice with 50 ml each time of water and dried over MgSO4. The oil obtained was filtered through silica gel with the aid of hexane. Taking off the solvent gave 361.2 g (625.3 mmol, 92%) of 2-bromo-4,5,3′,4′-tetra(2-methylbutyloxy)biphenyl as a colorless oil.
[Compound]
Name
( 679.7 )
Quantity
339 g
Type
reactant
Reaction Step One
Name
3,3′,4,4′-tetra(2-methylbutyloxy)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
120.98 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

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